molecular formula C6H11NS2 B012538 (R)-4-Isopropylthiazolidine-2-thione CAS No. 110199-16-1

(R)-4-Isopropylthiazolidine-2-thione

Cat. No.: B012538
CAS No.: 110199-16-1
M. Wt: 161.3 g/mol
InChI Key: CWIZUGZKLJDJLE-YFKPBYRVSA-N
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Description

®-4-Isopropylthiazolidine-2-thione is a chiral organosulfur compound with a thiazolidine ring structure

Scientific Research Applications

Chemistry: ®-4-Isopropylthiazolidine-2-thione is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with thiol groups in proteins makes it a candidate for the development of new pharmaceuticals.

Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the treatment of diseases involving oxidative stress. Its antioxidant properties may help mitigate the effects of reactive oxygen species in cells.

Industry: In the industrial sector, ®-4-Isopropylthiazolidine-2-thione is used as a stabilizer in the production of polymers and as a corrosion inhibitor in metalworking fluids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Isopropylthiazolidine-2-thione typically involves the reaction of isopropylamine with carbon disulfide and formaldehyde. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of ®-4-Isopropylthiazolidine-2-thione may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled temperature and pressure conditions are crucial to ensure the consistency and quality of the final product.

Types of Reactions:

    Oxidation: ®-4-Isopropylthiazolidine-2-thione can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Alkyl halides, polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Alkylthiazolidines.

Mechanism of Action

The mechanism of action of ®-4-Isopropylthiazolidine-2-thione involves its interaction with thiol groups in proteins and enzymes. By forming covalent bonds with these groups, the compound can inhibit the activity of enzymes that rely on thiol groups for their function. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

    Thiazolidine-2-thione: Similar structure but lacks the isopropyl group.

    4-Methylthiazolidine-2-thione: Contains a methyl group instead of an isopropyl group.

    4-Ethylthiazolidine-2-thione: Contains an ethyl group instead of an isopropyl group.

Uniqueness: ®-4-Isopropylthiazolidine-2-thione is unique due to its chiral nature and the presence of the isopropyl group, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4R)-4-propan-2-yl-1,3-thiazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIZUGZKLJDJLE-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CSC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CSC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70552526
Record name (4R)-4-(Propan-2-yl)-1,3-thiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110199-16-1
Record name (4R)-4-(Propan-2-yl)-1,3-thiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R)-4-Isopropyl-1,3-thiazolidine-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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